Fluralaner Intermediate: Role-Defining Structural Specificity vs. Upstream Precursor
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a defined, late-stage intermediate in the multi-step synthesis of the commercial veterinary drug Fluralaner, an isoxazoline insecticide and acaricide . Its specific role is to provide the 3,5-dichlorophenyl and trifluoropropenyl moieties in a single, pre-assembled building block, which is then elaborated to the final API. This contrasts with the earlier-stage precursor 3,5-dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2), which lacks the terminal alkene and requires additional synthetic manipulation to achieve the same functionality [1]. The use of the target compound streamlines the synthetic route, reducing the number of steps and potentially improving overall process efficiency and cost-of-goods.
| Evidence Dimension | Role in Fluralaner Synthesis Pathway |
|---|---|
| Target Compound Data | Late-stage intermediate providing a pre-formed 3,5-dichlorophenyl-trifluoropropenyl fragment. |
| Comparator Or Baseline | 3,5-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2): An earlier-stage precursor that requires conversion to an alkene. |
| Quantified Difference | The target compound eliminates at least one synthetic step (a Wittig or related olefination) required to convert the comparator to the desired alkene intermediate. |
| Conditions | Multi-step organic synthesis of Fluralaner API. |
Why This Matters
For procurement in a regulated pharmaceutical supply chain, sourcing the correct, pathway-specific intermediate is mandatory to ensure the production of the correct API and to meet stringent impurity profiles; a generic substitute cannot fulfill this role.
- [1] QuickCompany. (2020). Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone. QuickCompany Patent Summary. View Source
